(2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole
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Overview
Description
(2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a synthetic organic compound characterized by its bromomethyl and ethoxy functional groups attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole typically involves the bromomethylation of a suitable precursor. One common method includes the reaction of a dihydropyrrole derivative with paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group . The reaction conditions are carefully controlled to minimize the formation of byproducts and to ensure high yield and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
Scientific Research Applications
(2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound is used in the preparation of complex organic molecules and as a reagent in various synthetic transformations.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of these molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(chloromethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S)-2-(bromomethyl)-5-methoxy-3,4-dihydro-2H-pyrrole: Similar structure but with a methoxy group instead of an ethoxy group.
(2S)-2-(bromomethyl)-3,4-dihydro-2H-pyrrole: Lacks the ethoxy group.
Uniqueness
(2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is unique due to the presence of both the bromomethyl and ethoxy groups, which confer specific reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12BrNO |
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Molecular Weight |
206.08 g/mol |
IUPAC Name |
(2S)-2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H12BrNO/c1-2-10-7-4-3-6(5-8)9-7/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
IXJCHEIEIFZPLG-LURJTMIESA-N |
Isomeric SMILES |
CCOC1=N[C@@H](CC1)CBr |
Canonical SMILES |
CCOC1=NC(CC1)CBr |
Origin of Product |
United States |
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